![molecular formula C10H10N2O B14441166 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile CAS No. 75984-76-8](/img/structure/B14441166.png)
1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile is an organic compound featuring an aziridine ring, a hydroxyphenyl group, and a carbonitrile group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile typically involves the reaction of 4-hydroxybenzylamine with a suitable aziridine precursor under controlled conditions. One common method includes the use of aziridine-2-carboxylic acid derivatives, which react with 4-hydroxybenzylamine in the presence of a dehydrating agent to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
化学反应分析
Types of Reactions: 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of more complex structures.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted aziridines and ring-opened products.
科学研究应用
1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to interact with cellular proteins and DNA.
Industry: Utilized in the development of new materials and polymers with unique properties.
作用机制
The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. This ring strain facilitates nucleophilic attack, leading to ring-opening reactions that can modify biological targets such as enzymes and DNA. The hydroxyphenyl group can further interact with proteins through hydrogen bonding and hydrophobic interactions, enhancing its biological activity .
相似化合物的比较
Aziridine-2-carboxamide: Known for its anticancer properties and low toxicity.
Aziridine-2-carboxylic acid derivatives: Used as enzyme inhibitors and in synthetic organic chemistry.
Uniqueness: 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile is unique due to the presence of the hydroxyphenyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a versatile compound for various applications in medicinal chemistry and material science .
属性
CAS 编号 |
75984-76-8 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC 名称 |
1-[(4-hydroxyphenyl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-9-7-12(9)6-8-1-3-10(13)4-2-8/h1-4,9,13H,6-7H2 |
InChI 键 |
QVGUJBCKGUQJIK-UHFFFAOYSA-N |
规范 SMILES |
C1C(N1CC2=CC=C(C=C2)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


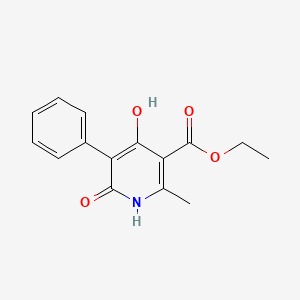
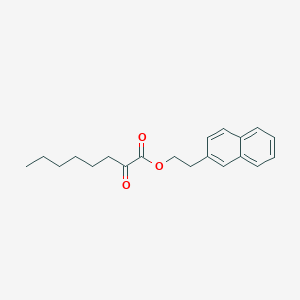
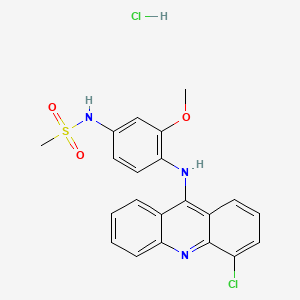
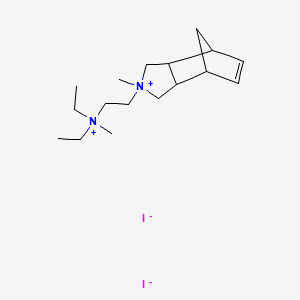
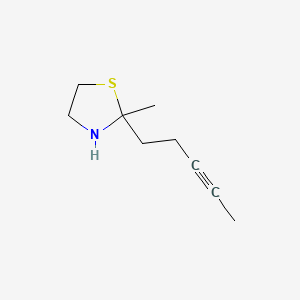

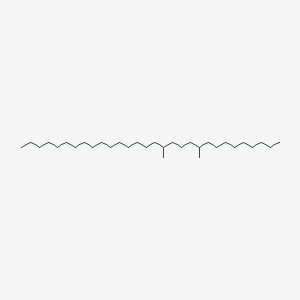

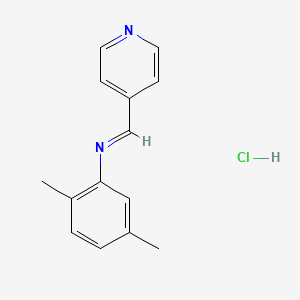
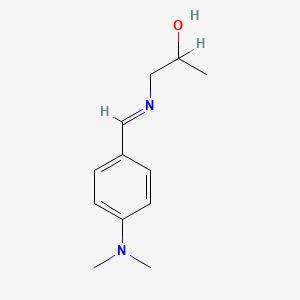
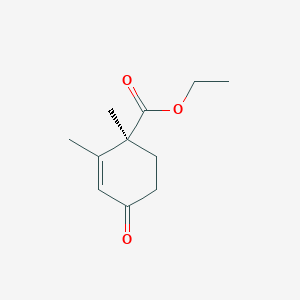
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
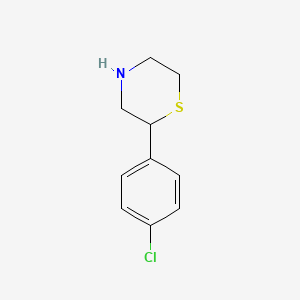
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
